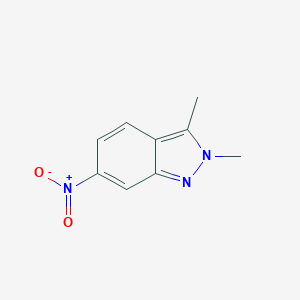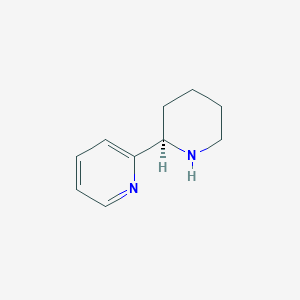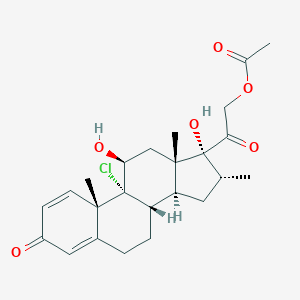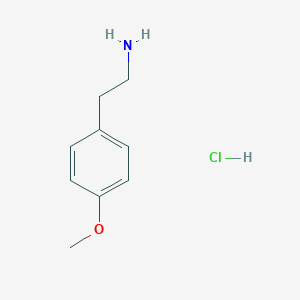
Clorhidrato de 2-(4-metoxifenil)etanamina
Descripción general
Descripción
2-(4-Methoxyphenyl)ethanamine hydrochloride, also known as 4-Methoxyphenethylamine hydrochloride, is an organic compound with the molecular formula C9H13NO·HCl. It is a derivative of phenethylamine, where the phenyl ring is substituted with a methoxy group at the para position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 2-(4-Methoxyphenyl)ethanamine hydrochloride, also known as 4-Methoxyphenethylamine, is the enzyme monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
4-Methoxyphenethylamine acts as an inhibitor of monoamine oxidase . It prevents the enzyme from catalyzing the deamination of both tyramine and tryptamine . By inhibiting the action of monoamine oxidase, it increases the levels of monoamine neurotransmitters in the body, potentially altering mood and behavior .
Biochemical Pathways
The inhibition of monoamine oxidase by 4-Methoxyphenethylamine affects several biochemical pathways. Primarily, it impacts the metabolism of monoamine neurotransmitters. By preventing the breakdown of these neurotransmitters, it can influence the signaling pathways they are involved in, potentially leading to changes in mood, cognition, and behavior .
Pharmacokinetics
Its metabolism likely involves deamination by monoamine oxidase, which it inhibits .
Result of Action
The molecular and cellular effects of 2-(4-Methoxyphenyl)ethanamine hydrochloride’s action are primarily due to its inhibition of monoamine oxidase. By preventing the breakdown of monoamine neurotransmitters, it can increase their levels in the body, potentially leading to changes in mood, cognition, and behavior .
Análisis Bioquímico
Cellular Effects
It is known to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 138-140 °C/20 mmHg (lit.) 254-256 °C and a density of 1.031 g/mL at 20 °C (lit.) .
Metabolic Pathways
The metabolic pathways of 2-(4-Methoxyphenyl)ethanamine hydrochloride involve O-demethylation, hydroxylation, glucuronidation, and combinations thereof . The enzymes CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound .
Transport and Distribution
It is known that the compound has a refractive index of n20/D 1.538 (lit.) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxybenzaldehyde.
Reduction: The 4-methoxybenzaldehyde is reduced to 4-methoxyphenylmethanol using a reducing agent such as sodium borohydride (NaBH4).
Bromination: The 4-methoxyphenylmethanol is then brominated to form 4-methoxybenzyl bromide using hydrobromic acid (HBr) or phosphorus tribromide (PBr3).
Amination: The 4-methoxybenzyl bromide undergoes nucleophilic substitution with ammonia (NH3) or an amine to form 4-methoxyphenethylamine.
Hydrochloride Formation: Finally, the 4-methoxyphenethylamine is treated with hydrochloric acid (HCl) to form 2-(4-Methoxyphenyl)ethanamine hydrochloride.
Industrial Production Methods
Industrial production of 2-(4-Methoxyphenyl)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures, pressures, and the use of industrial-grade reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce more saturated amines.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenethylamine: A closely related compound with similar chemical structure and properties.
2-Phenylethylamine: Another phenethylamine derivative with different substituents on the phenyl ring.
4-Methoxybenzylamine: A compound with a similar methoxy substitution but different amine positioning.
Uniqueness
2-(4-Methoxyphenyl)ethanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5H,6-7,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMJZTHNZYCQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-81-2 (Parent) | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90214750 | |
| Record name | 4-O-Methyltyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-58-9 | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, 4-methoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 645-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187515 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-O-Methyltyramine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90214750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxyphenethylamine hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N6E4R6MBD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



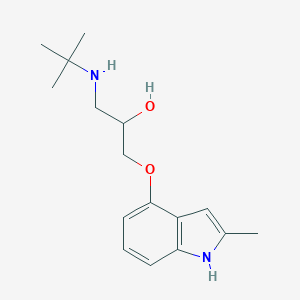
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)
